Chamaejasmenin B
Overview
Description
Chamaejasmenin B is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.
Mechanism of Action
Chamaejasmenin B, also known as (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one, is a natural compound extracted from Stellera chamaejasme L . It has been identified as a potent inhibitor for metastasis .
Target of Action
The primary targets of this compound are tumor-associated macrophages (TAMs) and TGF-beta . TAMs, which are the most abundant immune cells in the tumor microenvironment, show high polarization plasticity and have a paradoxical role in cancer progression . TGF-beta is a key regulator for metastasis and influences cancer progression paradoxically .
Mode of Action
This compound exerts a dual influence on both tumors and macrophages, as indicated by the rebalance of macrophage polarization and suppression of clonogenic potential in tumor cells . It efficiently blocks TGF-beta induced epithelial-mesenchymal transition (EMT), disrupts the interaction between β3 integrin-TβRII complex, and consequently results in the selective inhibition of FAK:Src:p38 pathway .
Biochemical Pathways
This compound affects the IL-4-mTOR signaling pathway and the TGF-beta pathway . It redirects M2-dominant polarization of TAMs in an IL-4-mTOR-dependent manner . It also blocks TGF-beta induced EMT, which is crucial for metastasis .
Pharmacokinetics
It has been shown to have minimal toxic side effects , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
This compound significantly inhibits metastatic outgrowth . It suppresses the migration and invasion in breast cancer cells in vitro . It also rebalances macrophage polarization in the malignant microenvironment and shows a promising effect in suppressing metastatic outgrowth in a breast cancer model .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The polarization status of macrophages in the tumor microenvironment, which is pathologically disturbed by tumor-promoting signals, is believed to be the decisive mechanism forcing the progression of metastasis . This compound can rebalance this disturbed polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chamaejasmenin B typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of appropriate phenolic compounds with aldehydes or ketones to form the chromenone core.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxylamine or hydrogen peroxide.
Methoxylation: Introduction of methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chamaejasmenin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chamaejasmenin B has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Chamaejasmenin B is unique due to its specific structural features, such as the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct reactivity and potential biological activities.
Properties
IUPAC Name |
(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-QWWQXMGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904842 | |
Record name | Chamaejasmenin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89595-71-1 | |
Record name | Chamaejasmenin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89595-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chamaejasmenin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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